molecular formula C10H16O B7780846 Neral CAS No. 106-26-3

Neral

Cat. No.: B7780846
CAS No.: 106-26-3
M. Wt: 152.23 g/mol
InChI Key: WTEVQBCEXWBHNA-YFHOEESVSA-N
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Description

Neral, also known as cis-citral, is a naturally occurring monoterpene aldehyde with the chemical formula C10H16O. It is one of the two geometric isomers of citral, the other being geranial (trans-citral). This compound is found predominantly in the essential oils of plants such as lemongrass, lemon myrtle, and verbena. It is characterized by its strong lemon-like odor and is widely used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Neral can be synthesized from geranial through isomerization. One method involves using a bis(diarylphenol) aluminum compound catalyst in the presence of carbon monoxide to catalyze the conversion of geranial to this compound . Another approach involves the distillation and separation of citral, which is a mixture of this compound and geranial, to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of citral from natural sources such as lemongrass oil, which contains a high concentration of citral. The citral is then separated into its isomers, this compound and geranial, through fractional distillation .

Chemical Reactions Analysis

Types of Reactions

Neral undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Reduction: Reduction of this compound can yield nerol, an alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions typically involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

    Oxidation: this compound oxide.

    Reduction: Nerol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neral has a wide range of applications in scientific research:

Mechanism of Action

Neral exerts its effects through various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

Neral is often compared with its isomer geranial. Both compounds share similar chemical properties but differ in their geometric configuration. This compound (cis-citral) has a cis configuration, while geranial (trans-citral) has a trans configuration. This difference in configuration leads to variations in their scent profiles and reactivity. Other similar compounds include:

This compound’s unique cis configuration contributes to its distinct lemon-like odor and specific reactivity, making it valuable in various applications.

Properties

IUPAC Name

(2Z)-3,7-dimethylocta-2,6-dienal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEVQBCEXWBHNA-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\C=O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60881216
Record name (2Z)-3,7-dimethylocta-2,6-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Solid
Record name 2,6-Octadienal, 3,7-dimethyl-, (2Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cis-Citral
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035092
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

228.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name cis-Citral
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035092
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

106-26-3
Record name Neral
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-26-3
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Record name Neral
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Octadienal, 3,7-dimethyl-, (2Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2Z)-3,7-dimethylocta-2,6-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-3,7-dimethylocta-2,6-dienal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NERAL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name cis-Citral
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035092
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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